2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5OS/c1-16-6-10-18(11-7-16)28-23(32)15-33-25-30-29-24(31(25)19-12-8-17(26)9-13-19)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQSSFRHIFFVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is C_{20}H_{19FN_4S, with a molecular weight of approximately 366.45 g/mol. Its structure includes a triazole ring, an indole moiety, and a thioether linkage, which are known to enhance biological activity by facilitating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a variety of biological activities including:
- Antifungal : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of pathogens such as Candida albicans and Aspergillus fumigatus .
- Antibacterial : Several studies have demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
- Anticancer : The indole moiety in this compound is associated with anticancer activity. Research has indicated that similar compounds show moderate to potent antiproliferative effects against various cancer cell lines, including HeLa and A549 .
Antifungal Activity
A recent study highlighted that triazoles can exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against certain fungal strains . The presence of fluorine in the phenyl ring may enhance this activity by increasing lipophilicity and improving membrane permeability.
Antibacterial Activity
In vitro evaluations have shown that triazole compounds can outperform traditional antibiotics like vancomycin and ciprofloxacin in inhibiting methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives demonstrated MIC values significantly lower than those of standard treatments .
| Compound Type | Activity | MIC (μg/mL) |
|---|---|---|
| Triazole Derivatives | Antifungal | 0.0156 - 0.5 |
| Triazole Derivatives | Antibacterial | < 0.125 |
| Indole-based Compounds | Anticancer | Varies (moderate) |
Anticancer Mechanism
The anticancer properties of triazoles are often attributed to their ability to induce apoptosis in cancer cells through various mechanisms such as inhibition of topoisomerases and interference with DNA replication processes . Studies on related compounds have shown promising results in inhibiting cell proliferation and inducing cell cycle arrest.
Case Studies
- Case Study on Antifungal Efficacy : A series of synthesized triazole derivatives were tested against C. albicans, revealing that specific modifications to the indole structure significantly enhanced antifungal activity, with some compounds achieving MICs lower than those of established antifungal agents like fluconazole .
- Case Study on Antibacterial Resistance : A comparative study involving triazole derivatives demonstrated their effectiveness against drug-resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their unique mechanisms of action .
Scientific Research Applications
The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a synthetic organic molecule with a triazole ring, a sulfanyl group, and aromatic substituents. It is a derivative of triazole and has potential applications in medicinal chemistry for developing new therapeutic agents.
Potential Reactions
- Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Can be reduced using sodium borohydride or lithium aluminum hydride.
- Substitution: Can undergo substitution reactions with amines and thiols under basic conditions.
Potential Applications
The compound may interact with specific enzymes or receptors in biological systems due to the presence of functional groups like fluoro and nitro substituents, which could enhance its binding affinity to molecular targets and potentially modulate their activity in therapeutic contexts.
Related Compounds
Another related compound is 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, also known as ChemDiv Compound ID G878-0200 .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives
Pharmacological and Physicochemical Properties
- However, the indole and p-tolyl groups may reduce aqueous solubility relative to furan or pyridyl derivatives .
- Receptor Binding : The indole scaffold’s planar structure and hydrogen-bonding capability (via N-H) may improve affinity for serotonin or kinase targets compared to thiophene () or pyrrole () analogs .
- Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, suggesting longer half-life than non-fluorinated analogs like ’s 4-chlorophenyl derivative .
Key Research Findings
- The target compound’s indole group may enhance efficacy through stronger hydrophobic interactions.
Preparation Methods
General Synthetic Strategies for 1,2,4-Triazole-3-thiones
Cyclization of Hydrazinecarbothioamides
The core 1,2,4-triazole-3-thione scaffold is typically synthesized via dehydrative cyclization of hydrazinecarbothioamide precursors under basic conditions. For example, alkaline media (e.g., NaOH or KOH) facilitate intramolecular cyclization by eliminating water or ammonia. A representative pathway involves:
- Hydrazinolysis : Reacting ethyl esters with hydrazine hydrate to form carbohydrazides.
- Thiocarbamoylation : Treating carbohydrazides with carbon disulfide (CS₂) to generate hydrazinecarbothioamides.
- Cyclization : Base-mediated ring closure to yield 1,2,4-triazole-3-thiones.
This method achieves yields of 52–88% depending on substituent electronic effects.
Stepwise Synthesis of 2-((4-(4-Fluorophenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(p-Tolyl)acetamide
Formation of the 1,2,4-Triazole Core
Synthesis of 4-(4-Fluorophenyl)-5-(1H-Indol-3-yl)-4H-1,2,4-Triazole-3-thiol
Starting Materials :
Reaction Sequence :
- Condensation : React 1H-indole-3-carbaldehyde with 4-fluorophenylhydrazine to form a hydrazone intermediate.
- Oxidation : Treat with KMnO₄ in acetone to yield 1H-indole-3-carboxylic acid.
- Esterification : Convert to ethyl 1H-indole-3-carboxylate using ethanol/H₂SO₄.
- Hydrazide Formation : Hydrazinolysis with hydrazine hydrate produces 1H-indole-3-carbohydrazide.
- Thiocarbamoylation : React with CS₂ in alcoholic KOH to generate the thiol precursor.
Key Conditions :
Introduction of the Thioacetamide Side Chain
Alkylation of Triazolethiol
The triazolethiol intermediate undergoes S-alkylation with 2-chloro-N-(p-tolyl)acetamide:
$$
\text{Triazolethiol} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{Target Compound}
$$
Optimization Parameters :
Yield : 68–72% after column chromatography.
Analytical Characterization
Side Reactions and Mitigation Strategies
Common Byproducts
Yield Optimization
- Purification : Silica gel chromatography (eluent: EtOAc/hexane 3:7).
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve S-alkylation efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
